molecular formula C11H10N4O3S B2972925 N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 371938-49-7

N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No.: B2972925
CAS No.: 371938-49-7
M. Wt: 278.29
InChI Key: GTGIIPTWPPLVHM-UHFFFAOYSA-N
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Description

N'-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in the investigation of multifactorial neurodegenerative disorders. This acetohydrazide derivative features the 4-(4-nitrophenyl)thiazole scaffold, which is structurally related to a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives that have been extensively studied as potent and selective inhibitors of the human monoamine oxidase-B (hMAO-B) enzyme . The inhibition of MAO-B is a well-validated therapeutic strategy for diseases like Parkinson's disease, as it helps restore dopamine levels and reduces the production of reactive oxygen species that contribute to neurotoxicity . Research on analogous compounds suggests that this compound may act as a reversible and selective MAO-B inhibitor. Its core structure is a critical pharmacophoric feature for interacting with the enzyme's active site. The compound is designed for research applications only, including in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and investigations into multi-target directed ligands for complex diseases. It holds significant value for researchers exploring new therapeutic agents that simultaneously modulate multiple pathways, such as MAO inhibition, cholinesterase inhibition, and antioxidant activity . This product is intended for research and laboratory use by qualified professionals. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7(16)13-14-11-12-10(6-19-11)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGIIPTWPPLVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide involves its interaction with cellular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, particularly in cancer cells that are more susceptible to ROS . Additionally, the thiazole ring can interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Piperazine-Containing Acetohydrazides

Example Compound : N′-(2,4-Disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives ()

  • Structural Differences : These analogs replace the thiazole ring with a piperazine moiety.
  • Biological Activity : Evaluated for anticholinesterase activity, compound 3c (from ) and compound 206 (from ) showed moderate AChE inhibition (IC₅₀ = 29.5 mM for compound 206), but were less potent than galantamine. The hydroxyl substituent at the para position in compound 206 enhanced activity compared to other derivatives .
  • Key Insight : The thiazole ring in the target compound may offer steric or electronic advantages over piperazine in enzyme binding, though direct comparisons require further study.

Triazole-Thioacetohydrazide Derivatives

Example Compounds : 1,2,4-Triazol-3-ylthioacetohydrazides ()

  • Structural Differences : Feature a triazole-thioether linkage instead of the thiazole-nitrophenyl system.
  • Biological Activity: Demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Substituents like pyrrole or nitrobenzylidene improved activity, with IC₅₀ values in the low micromolar range .

Thiadiazole Derivatives

Example Compounds : 1,3,4-Thiadiazole derivatives synthesized from 4-nitrophenyl precursors ()

  • Structural Differences : Thiadiazole rings replace the thiazole, often with additional sulfur atoms.
  • Biological Activity : Exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans. Nitrophenyl-substituted derivatives showed enhanced potency, with MIC values comparable to standard drugs .
  • Key Insight : The thiazole-nitrophenyl combination in the target compound may improve membrane permeability compared to bulkier thiadiazole analogs.

Thiazolylhydrazones and Related Derivatives

Example Compounds : 4-(3-Nitrophenyl)thiazol-2-ylhydrazones ()

  • Structural Differences : Nitrophenyl substitution at the 3-position of the thiazole, compared to the 4-position in the target compound.
  • Biological Activity : Demonstrated selective MAO-B inhibition and antioxidant activity. Para-substitution (as in the target compound) is generally associated with higher enzyme affinity due to optimal electronic effects .
  • Key Insight : The 4-nitrophenyl group in the target compound may enhance binding to MAO-B or other oxidoreductases compared to meta-substituted analogs.

Biological Activity

N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H10N4O3S
  • CAS Number: 371938-49-7

The compound features a thiazole ring, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Thiazole derivatives are known to inhibit specific enzymes and disrupt cellular processes, leading to observed biological effects such as:

  • Antimicrobial Activity: The compound exhibits significant activity against both bacterial and fungal strains.
  • Antitumor Activity: Research indicates cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The compound has shown effectiveness against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The MIC values indicate that the compound is particularly potent against Candida albicans, highlighting its potential in treating fungal infections .

Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (μg/mL)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)6.0

These findings suggest that the compound has promising anticancer properties, particularly against breast cancer cells .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in Journal of Antibiotics, researchers assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones, particularly against Gram-positive bacteria .

Study 2: Antitumor Activity Assessment

A separate investigation focused on the antitumor activity of this compound using the MTT assay on HeLa and MCF-7 cell lines. The study concluded that this compound induced apoptosis in cancer cells, thereby providing insight into its mechanism as an anticancer agent .

Q & A

Q. Q1: What are the optimal synthetic conditions for preparing N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide?

The compound is typically synthesized via condensation reactions involving hydrazide intermediates. A common method involves refluxing a hydrazide precursor (e.g., 2-hydroxyacetohydrazide derivatives) with nitrophenyl-substituted thiazoles in methanol or ethanol under acidic conditions. For example:

  • Procedure : React 2-hydroxyacetohydrazide (2 g) with 4-(4-nitrophenyl)-1,3-thiazole-2-amine (5 mL) in methanol under reflux for 4–6 hours. Filter and recrystallize the product (yield: ~70–80%) .
Key Parameters Conditions
SolventMethanol/Ethanol
TemperatureReflux (60–80°C)
Reaction Time4–6 hours
PurificationRecrystallization (MeOH)

Q. Q2: What spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on a combination of IR , ¹H/¹³C NMR , and mass spectrometry :

  • IR : Confirms N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
  • NMR : ¹H NMR signals for the thiazole ring protons appear at δ 7.2–8.5 ppm, while the acetohydrazide NH resonates at δ 9.5–10.5 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are observed at m/z values consistent with the molecular formula (e.g., C₁₁H₁₀N₄O₃S) .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How can reaction byproducts (e.g., disubstituted impurities) be minimized during synthesis?

Byproduct formation often arises from competing nucleophilic attacks. Strategies include:

  • Controlled stoichiometry : Use a 1:1 molar ratio of hydrazide to thiazole amine to avoid over-alkylation .
  • Temperature modulation : Lower temperatures (e.g., 60°C) reduce side reactions, as seen in analogous syntheses of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from disubstituted impurities .

Q. Q4: What computational methods validate the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are used to:

  • Predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential maps .
  • Analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystal structures .
  • Thermodynamic stability is assessed via Gibbs free energy calculations, confirming the enol-keto tautomeric preference .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: How does the nitro group at the 4-position of the phenyl ring influence biological activity?

The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing the thiazole ring and improving binding to enzymatic targets. For example:

  • MAO-B Inhibition : Derivatives with 4-nitrophenyl substituents show IC₅₀ values <10 μM due to enhanced hydrophobic interactions with the enzyme’s active site .
  • Anti-inflammatory Activity : Nitro groups increase redox modulation, as seen in analogs reducing TNF-α production by 40–60% .

Q. Q6: How can structural modifications optimize selectivity for specific biological targets?

  • Thiazole Core Modifications : Introducing electron-donating groups (e.g., methoxy) at the thiazole 5-position improves selectivity for MAO-B over MAO-A .
  • Hydrazide Chain Variation : Substituting the acetohydrazide with bulkier groups (e.g., benzyl) enhances anti-inflammatory potency by steric hindrance at COX-2 .

Data Analysis and Experimental Design

Q. Q7: How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell-based models) .
  • Structural Alignment : Overlay crystal structures or docking models to identify critical binding residues (e.g., FAD cofactor in MAO-B) .
  • Dose-Response Validation : Re-test disputed compounds under controlled conditions (e.g., pH 7.4, 37°C) to isolate experimental variables .

Q. Q8: What in silico tools are recommended for predicting ADMET properties of this compound?

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀, hepatotoxicity) based on structural fragments .

Methodological Challenges

Q. Q9: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the hydrazide bond .
  • Stabilizers : Add antioxidants (e.g., BHT) to solutions to inhibit nitro group reduction .

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